CPDT

Beschreibung

Eigenschaften

IUPAC Name |

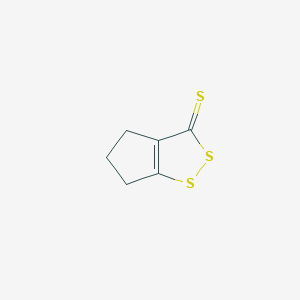

5,6-dihydro-4H-cyclopenta[c]dithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S3/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSGTGUIBQOXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356524 | |

| Record name | 5,6-Dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14085-33-7 | |

| Record name | 5,6-Dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core of Organic Electronics: A Technical Guide to 4H-cyclopenta[2,1-b:3,4-b']dithiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) is a fused bicyclic heteroaromatic compound that has emerged as a critical building block in the field of organic electronics. Its rigid, planar structure and electron-rich nature make it an excellent donor moiety in organic photovoltaic (OPV) devices and a key component in organic field-effect transistors (OFETs). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of next-generation organic electronic devices. While its primary applications are in materials science, the structural motifs present in this compound are also of interest in medicinal chemistry, suggesting potential, albeit underexplored, avenues for drug development.

Synthesis of 4H-cyclopenta[2,1-b:3,4-b']dithiophene

The synthesis of the this compound core typically involves the formation of its ketone precursor, 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one, followed by a reduction reaction. A common and effective route is a three-step synthesis commencing from 3,3'-dibromo-2,2'-bithiophene.

Synthetic Pathway Overview

A widely adopted synthetic route involves a three-step process:

-

Synthesis of bis(2-iodo-3-thienyl)methanol: This intermediate is prepared from 3,3'-dibromo-2,2'-bithiophene.

-

Oxidation to bis(2-iodo-3-thienyl)ketone: The methanol intermediate is oxidized to the corresponding ketone.

-

Intramolecular Ullmann Coupling: The ketone undergoes an intramolecular cyclization to form 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one.

-

Wolff-Kishner Reduction: The ketone is reduced to the final 4H-cyclopenta[2,1-b:3,4-b']dithiophene.

Experimental Protocols

Step 1 & 2: Synthesis of bis(2-iodo-3-thienyl)ketone

A new and efficient three-step synthesis of 4H-cyclopenta[2,1-b:3,4-b′]dithiophen-4-one is a key precursor.[1] This process starts with the one-pot, regiospecific synthesis of bis(2-iodo-3-thienyl)methanol, which is then oxidized to bis(2-iodo-3-thienyl) ketone.[1]

Step 3: Intramolecular Ullmann Coupling to 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one [1]

The Ullmann coupling reaction is a classic method for forming carbon-carbon bonds between aryl halides using copper.[2]

-

Procedure: bis(2-iodo-3-thienyl)ketone is reacted with copper powder in anhydrous dimethylformamide (DMF).[1] The reaction mixture is heated to promote the intramolecular coupling, yielding 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one as purple crystals in high yield (typically around 98%).[1]

Step 4: Wolff-Kishner Reduction to 4H-cyclopenta[2,1-b:3,4-b']dithiophene [1][3]

The Wolff-Kishner reduction is a method to convert a carbonyl group into a methylene group using hydrazine hydrate in the presence of a strong base.[3][4]

-

Procedure: 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one is refluxed with hydrazine hydrate and potassium hydroxide in a high-boiling solvent such as triethylene glycol.[1] The reaction drives off nitrogen gas and yields the final product, 4H-cyclopenta[2,1-b:3,4-b']dithiophene, as white crystals in good yield (around 80%).[1]

Physicochemical Properties

The unique electronic and optical properties of this compound and its derivatives are central to their function in electronic devices. These properties can be tuned by chemical modification, typically at the 4-position of the cyclopentane ring.

Electronic Properties

The electronic properties of this compound-based materials, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for their performance in organic solar cells and transistors. The HOMO level influences the open-circuit voltage (Voc) of a solar cell, while the LUMO level is important for electron injection and transport.

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

| PCPDTBT | -5.3 | -3.6 | 1.7 |

| A this compound-based copolymer with benzooxadiazole | - | - | 1.47 |

| Copolymers with 4,4-difluoro-CPDT | -5.34 to -5.73 | - | ~1.7 |

| Isoindigo-based polymers with this compound (PC8I8) | -5.24 | - | 1.37 |

| Isoindigo-based polymers with this compound (PCeIe) | -5.45 | - | 1.48 |

| Copolymers with thiazole derivatives (PehCDT-TZ) | - | - | ~1.8 |

Optical Properties

This compound-based polymers often exhibit broad absorption spectra, which is advantageous for harvesting a larger portion of the solar spectrum in photovoltaic applications. The absorption maximum (λmax) and the optical bandgap are key parameters.

| Compound/Polymer | Absorption max (λmax) (nm) |

| A this compound-based material (this compound-alt-BHP) | 404 |

| Copolymers with thiazole derivatives | 300-800 |

| New conjugated copolymers based on this compound | 580-590 |

Applications in Organic Electronics

The primary application of this compound is in organic electronics, where its derivatives are used as the electron-donating material in bulk heterojunction (BHJ) organic solar cells and as the active semiconductor layer in OFETs.

Organic Solar Cells (OSCs)

In a typical BHJ solar cell, a blend of a this compound-based polymer (donor) and a fullerene derivative (e.g., PCBM) or a non-fullerene acceptor is sandwiched between two electrodes. The performance of these devices is highly dependent on the energy level alignment of the components and the morphology of the active layer.

Device Fabrication Workflow:

Energy Level Diagram in a this compound-based OSC:

Performance of this compound-based Organic Solar Cells:

| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| This compound-alt-BHP | [5]PCBM | 4.922 | - | 6.089 | 81.13 |

| PehCDT-TZ | PCBM | 2.23 | 0.69 | 7.14 | - |

| This compound-BO copolymer | Fullerene | ~2.5 | 0.78 | 5.4 | 60 |

| PCeIe | PCBM | 4.0 | 0.80 | 11.6 | 43.0 |

Organic Field-Effect Transistors (OFETs)

The charge carrier mobility (µ) is a crucial parameter for the performance of OFETs. This compound-based polymers have demonstrated promising hole mobilities. The planar structure of the this compound unit facilitates intermolecular π-π stacking, which is essential for efficient charge transport.

Charge Carrier Mobility of this compound-based Polymers:

| Polymer | Hole Mobility (cm²/Vs) |

| Copolymers with thiazole derivatives | 10⁻⁶ - 10⁻⁴ |

| Crosslinkable PCPDTBT analogue | up to 3 x 10⁻⁴ |

Relevance to Drug Development

While the primary focus of this compound research has been in materials science, its core chemical structure contains motifs that are of interest in medicinal chemistry. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[6] The cyclopentenone moiety, a substructure of the this compound ketone precursor, is also found in various natural products with interesting biological profiles.

However, to date, there is a lack of specific studies investigating the biological activities or potential therapeutic applications of 4H-cyclopenta[2,1-b:3,4-b']dithiophene and its direct derivatives. The rigid, planar structure and tunable electronic properties that make this compound attractive for organic electronics could potentially be exploited for the design of novel therapeutic agents, for example, as intercalators or as scaffolds for enzyme inhibitors. This remains an open area for future research.

Conclusion

4H-cyclopenta[2,1-b:3,4-b']dithiophene is a versatile and highly valuable building block for the synthesis of advanced organic electronic materials. Its robust synthesis, tunable electronic properties, and demonstrated performance in organic solar cells and field-effect transistors have solidified its importance in the field. While its potential in drug development is yet to be explored, the inherent chemical features of the this compound core suggest that it may be a promising scaffold for future medicinal chemistry research. Continued interdisciplinary research will undoubtedly uncover new applications for this remarkable molecule.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of Cyclopentadithiophene (CPDT) Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of cyclopentadithiophene (CPDT), a pivotal heterocyclic building block in the field of organic electronics. Due to their rigid and planar structure, this compound and its derivatives are extensively utilized as electron-rich donor units in donor-acceptor (D-A) conjugated polymers for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). This document details the synthesis, structural elucidation, and characterization methodologies pertinent to this important class of compounds.

Core Structure of Cyclopentadithiophene (this compound)

Cyclopentadithiophene consists of a central five-membered cyclopentane ring fused with two flanking thiophene rings. The planarity and rigidity of the this compound core facilitate strong π-π stacking interactions in the solid state, which is crucial for efficient charge transport in electronic devices. The general structure allows for functionalization at the bridging carbon atom of the cyclopentyl ring and at the α-positions of the thiophene rings, enabling the tuning of its electronic and physical properties.

Synthesis Protocols

The synthesis of this compound monomers and their subsequent polymerization are critical steps in the development of this compound-based materials. Below are detailed protocols for common synthetic routes.

Synthesis of the this compound Monomer Core

A common route to the 4H-cyclopenta[2,1-b:3,4-b']dithiophene (this compound) core starts from 3-bromothiophene.

Experimental Protocol:

-

Lithiation and Coupling: 3-Bromothiophene (1 equivalent) is dissolved in anhydrous ether and cooled to -78 °C. n-Butyllithium (1 equivalent) in hexane is added dropwise, and the mixture is stirred for 3 hours. A solution of thiophene-3-carbaldehyde (1 equivalent) in ether is then added. The reaction is allowed to warm to room temperature, then cooled to -20 °C before adding a second equivalent of n-butyllithium in hexane to form bis(2-iodo-3-thienyl)methanol.[1]

-

Oxidation: The resulting alcohol is dissolved in dichloromethane, and pyridinium chlorochromate (PCC) (1.5 equivalents) is added. The mixture is stirred at room temperature for 12 hours to yield bis(2-iodo-3-thienyl)ketone.[1]

-

Intramolecular Cyclization: The ketone (1 equivalent) is dissolved in N,N-dimethylformamide (DMF), and copper powder (3 equivalents) is added. The mixture is heated under reflux for 4 hours to induce intramolecular cyclization, yielding 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one.[1]

-

Wolff-Kishner Reduction: The ketone (1 equivalent) is mixed with ethylene glycol, hydrazine hydrate, and finely ground potassium hydroxide. The mixture is heated to 180 °C under a nitrogen atmosphere for 24 hours to yield the final 4H-cyclopenta[2,1-b:3,4-b']dithiophene (this compound) product.[1] The product is then purified by extraction and column chromatography.

Polymerization via Direct Arylation Polycondensation (DArP)

Direct Arylation Polycondensation is a more environmentally friendly and cost-effective method for synthesizing this compound-based conjugated polymers, as it avoids the preparation of organometallic intermediates.

Experimental Protocol for PCPDTBT Synthesis:

-

Monomer Preparation: The monomers, 4,4-dialkyl-cyclopenta[2,1-b:3,4-b']dithiophene (this compound) and 4,7-dibromo-2,1,3-benzothiadiazole (4,7-dibromo-BT), are used.

-

Reaction Setup: In a reaction vessel, the this compound monomer, 4,7-dibromo-BT monomer, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if required), and a base (e.g., K₂CO₃) are combined in a suitable solvent such as N,N-dimethylacetamide (DMA) or N-butyl-2-pyrrolidone (NBP).[2][3]

-

Polymerization: The mixture is heated under an inert atmosphere (e.g., Argon) at temperatures typically around 120 °C for a specified time (e.g., 24 hours).[4] Recent protocols have demonstrated successful polymerization at room temperature under aerobic conditions, significantly improving the green credentials of the synthesis.[3][4]

-

Work-up and Purification: After cooling, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The crude polymer is then purified by washing with solvents such as acetone to remove oligomeric and cyclic byproducts, followed by Soxhlet extraction to obtain the final high molecular weight polymer.[5]

Structural and Physicochemical Characterization

A suite of analytical techniques is employed to fully characterize the structure, purity, and properties of this compound compounds.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of synthesized this compound monomers and polymers.[6][7]

-

Experimental Protocol: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃). Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz for ¹H). Chemical shifts are reported in ppm relative to an internal standard like tetramethylsilane (TMS).[1] For polymers, NMR end-group analysis can be used to determine the number-average molecular weight (Mₙ).[3]

Mass Spectrometry (MS): MS is used to confirm the molecular weight of this compound monomers and to analyze the structure of oligomeric species. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[8][9]

-

Experimental Protocol: For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. For MALDI-MS, the sample is co-crystallized with a matrix on a target plate and analyzed. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which aids in confirming the elemental composition.

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: These techniques are crucial for determining the optical properties, such as the optical bandgap (Egopt) of this compound-based materials.[10][11]

-

Experimental Protocol: UV-Vis absorption and PL emission spectra are recorded for dilute solutions (e.g., 10⁻⁵ M in CH₂Cl₂) and as thin films. The absorption onset is used to calculate the optical bandgap. PL spectra are measured after exciting the sample at its longest-wavelength absorption maximum.[10][12]

| Compound Type | λabs (nm) | λem (nm) | Optical Bandgap (Egopt) (eV) | Reference |

| This compound Core | ~300-350 | ~350-450 | > 3.0 | [13] |

| This compound-BT Polymers | ~600-700 | Not always emissive | ~1.7 - 2.0 | [14] |

| D-A-π-A Sensitizers | ~450-550 | ~600-700 | ~2.2 - 2.5 | [15] |

Table 1: Typical optical properties of different classes of this compound-based compounds.

Electrochemical Characterization

Cyclic Voltammetry (CV): CV is a standard technique used to investigate the electrochemical properties and to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the compounds.[16]

-

Experimental Protocol: The measurement is performed in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Pt wire). The sample is typically drop-cast as a thin film onto the working electrode. The experiment is run in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The potentials are often calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[17] The HOMO and LUMO levels are calculated from the onset potentials of oxidation (Eox) and reduction (Ered), respectively, using empirical formulas.[17][18]

| Compound Class | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (Egec) (eV) | Reference |

| This compound-based HTMs | -5.1 to -5.3 | -2.1 to -2.3 | ~2.8 - 3.0 | [19] |

| This compound-BT Polymers | -5.2 to -5.5 | -3.5 to -3.8 | ~1.7 - 1.9 | [14][16] |

Table 2: Representative electrochemical data for this compound-based materials.

Structural and Morphological Characterization

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information for this compound monomers, including bond lengths, bond angles, and intermolecular packing in the solid state.[20][21]

-

Experimental Protocol: High-quality single crystals are grown, typically by slow evaporation of a solvent. The crystal is mounted on a diffractometer, and diffraction data is collected. The structure is then solved and refined to yield a detailed 3D model of the molecule and its packing arrangement.[22][23] For this compound derivatives, short intermolecular π-stacking distances (around 3.5 Å) are often observed, which is indicative of good charge transport pathways.[20]

Biological Activity

The primary application and research focus for this compound-based compounds is overwhelmingly in the field of organic electronics and materials science. Their design is tailored for properties like charge mobility, light absorption, and thermal stability. While medicinal chemistry often involves thiophene-containing heterocycles, the specific this compound core, as described in the materials science literature, is not prominently featured in studies related to biological activity or signaling pathways. Therefore, this guide focuses on its materials science applications. Professionals in drug development should note the distinction between the general class of thiophenes and the specific this compound architecture optimized for electronic applications.

Conclusion

The structural analysis and characterization of cyclopentadithiophene compounds are essential for the rational design of high-performance organic electronic materials. A combination of synthetic organic chemistry with advanced spectroscopic, electrochemical, and crystallographic techniques allows for a thorough understanding of the structure-property relationships in this class of materials. The protocols and data presented in this guide offer a foundational framework for researchers and scientists working with this compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Scope and limitations of a direct arylation polycondensation scheme in the synthesis of PCPDTBT-type copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.chalmers.se [research.chalmers.se]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comprehensive mass spectrometric metabolomic profiling of a chemically diverse collection of plants of the Celastraceae family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Cyclopentadithiophene derivatives: a step towards an understanding of thiophene copolymer excited state deactivation pathways - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 17. researchgate.net [researchgate.net]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Design of cyclopentadithiophene-based small organic molecules as hole selective layers for perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

Electronic and optical properties of CPDT derivatives

An In-depth Technical Guide to the Electronic and Optical Properties of Cyclopentadithiophene (CPDT) Derivatives

Introduction

Cyclopentadithiophene (this compound) is a heterocyclic aromatic compound that has emerged as a cornerstone building block for a new generation of organic semiconductor materials. Its structure, consisting of two thiophene rings fused to a central cyclopentane ring, creates a planar, electron-rich π-conjugated system. This inherent planarity facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. The versatility of the central carbon bridge on the cyclopentane ring allows for straightforward chemical modification, enabling precise tuning of the material's electronic and optical properties.

This guide provides a comprehensive overview of the electronic and optical characteristics of this compound derivatives, details the experimental protocols used for their characterization, and illustrates key conceptual relationships through diagrams. It is intended for researchers and professionals working in organic electronics, materials science, and drug development.

Electronic Properties of this compound Derivatives

The electronic properties of organic semiconductors are primarily defined by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals govern charge injection, transport, and the overall performance of devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

A key strategy for tuning these properties is the donor-acceptor (D-A) approach.[1] The electron-rich this compound unit typically serves as the donor, and it is copolymerized with various electron-deficient (acceptor) units.[1] This design leads to the formation of materials with a low bandgap due to intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon photoexcitation.

-

HOMO Level: Primarily influenced by the electron-donating strength of the donor unit (this compound). Stronger donors raise the HOMO level (less negative value).

-

LUMO Level: Primarily influenced by the electron-accepting strength of the acceptor unit. Stronger acceptors lower the LUMO level (more negative value).

By carefully selecting the acceptor unit or modifying the side chains on the this compound core, the HOMO and LUMO levels can be independently tuned to optimize device performance. For instance, enhancing the donor strength raises the HOMO level, while strengthening the acceptor unit lowers the LUMO level.[2]

Data Summary: Electronic Properties

The following table summarizes the frontier orbital energy levels for several representative this compound-based polymers. These values are typically determined experimentally using cyclic voltammetry.

| Derivative Name | Acceptor Unit | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (Eg) (eV) |

| PCDTBT | Benzothiadiazole | -5.21 | -3.40 | 1.81 |

| PehCDT-BT | Bithiazole | -5.30 | -3.40 | 1.90 |

| PocCDT-TZ | Thiazolothiazole | -5.35 | -3.55 | 1.80 |

| This compound-Dimer (>C=O) | Carbonyl Bridge | -6.04 | -2.71 | 3.33 |

| This compound-Dimer (>C=C(CN)₂) | Dicyanovinyl Bridge | -6.61 | -3.93 | 2.68 |

Note: Values are compiled from various literature sources and may vary slightly depending on the specific measurement conditions and calculation methods used.

Optical Properties of this compound Derivatives

The optical properties of this compound derivatives are intrinsically linked to their electronic structure. The energy difference between the HOMO and LUMO levels dictates the material's absorption and emission characteristics.

-

Absorption: D-A copolymers based on this compound exhibit strong and broad absorption spectra, often covering a significant portion of the visible and near-infrared (NIR) regions.[3] This is due to the strong ICT band, which corresponds to the electronic transition from the HOMO (localized on the this compound donor) to the LUMO (localized on the acceptor). The position of the maximum absorption wavelength (λmax) can be red-shifted by decreasing the HOMO-LUMO gap.

-

Emission: Many this compound derivatives are fluorescent, emitting light upon relaxation from an excited state. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted, a phenomenon known as the Stokes shift.[4] The color of the emitted light, crucial for OLED applications, can be precisely controlled by tuning the bandgap. For example, this compound dimers have been designed to show deep blue emission.[5]

Data Summary: Optical Properties

The table below presents key optical data for representative this compound derivatives. The optical bandgap is typically estimated from the onset of the absorption spectrum in a thin film.

| Derivative Name | λabs (nm) (Film) | λem (nm) (Film) | Optical Bandgap (Egopt) (eV) |

| PCDTBT | ~670 | ~750 | ~1.75 |

| PehCDT-BT | ~650 | N/A | ~1.90[3] |

| PocCDT-TZ | ~690 | N/A | ~1.80[3] |

| This compound-Dimer (>C=O) | ~400, ~672 (ICT) | ~420 | ~2.38 |

Note: λabs and λem can vary based on the physical state (solution vs. thin film) and aggregation.

Experimental Protocols

Accurate characterization of the electronic and optical properties of this compound derivatives relies on standardized experimental techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels are estimated.

-

Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[6]

-

Sample Preparation: The this compound derivative is typically drop-cast or spin-coated onto the working electrode to form a thin film.

-

Electrolyte Solution: The cell is filled with an electrolyte solution, commonly 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in a dry, deoxygenated organic solvent like acetonitrile or dichloromethane.[7] Dissolved oxygen is removed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for approximately 10-15 minutes prior to the measurement.[8]

-

Procedure:

-

The potential of the working electrode is scanned linearly from a starting potential towards a positive (anodic) or negative (cathodic) potential at a fixed scan rate (e.g., 50-100 mV/s).[9]

-

The direction of the scan is reversed once a set vertex potential is reached.

-

The current flowing between the working and counter electrodes is measured as a function of the applied potential.

-

The experiment is calibrated using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

-

-

Data Analysis:

-

The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the resulting voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas[7]:

-

HOMO (eV) = -[Eox - EFc/Fc+ + 4.8]

-

LUMO (eV) = -[Ered - EFc/Fc+ + 4.8]

-

-

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to measure the light absorption properties of a material and to determine its optical bandgap.[10][11]

-

Setup: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Solution: The this compound derivative is dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) at a low concentration.

-

Thin Film: The material is deposited as a thin film onto a transparent substrate, such as quartz or glass, via spin-coating or drop-casting.[12]

-

-

Procedure:

-

A baseline spectrum is recorded using a reference cuvette (for solutions) or a bare substrate (for films).

-

The absorption spectrum of the sample is recorded over a specific wavelength range (e.g., 300-1100 nm).[11]

-

-

Data Analysis:

-

The wavelength of maximum absorption (λmax) is identified from the peak of the absorption band.

-

The optical bandgap (Egopt) is estimated from the onset of the absorption edge (λonset) using the Tauc plot method or more simply with the formula:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

Photoluminescence (PL) Spectroscopy

PL spectroscopy measures the emission of light from a material after it has absorbed photons.

-

Setup: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), a monochromator to select the excitation wavelength, and a detector to measure the emitted light.

-

Sample Preparation: Samples can be measured in solution or as thin films, similar to UV-Vis spectroscopy.

-

Procedure:

-

The sample is excited with a monochromatic light source at a wavelength where it strongly absorbs (often at or near its λmax).

-

The instrument scans a range of wavelengths to detect the emitted light, generating an emission spectrum.

-

-

Data Analysis:

-

The wavelength of maximum emission intensity (λem) is determined from the peak of the emission spectrum.[13]

-

Visualizations

Diagrams are essential for understanding workflows and conceptual relationships in materials science.

Caption: Experimental workflow for the characterization of novel this compound derivatives.

Caption: Tuning frontier orbitals in this compound derivatives via the D-A approach.

References

- 1. mdpi.com [mdpi.com]

- 2. arxiv.org [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.cmu.edu [chem.cmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. static.igem.org [static.igem.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]

- 12. arxiv.org [arxiv.org]

- 13. researchgate.net [researchgate.net]

Synthesis of Novel CPDT-Based Conjugated Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel Cyclopentadithiophene (CPDT)-based conjugated polymers. This compound and its derivatives have emerged as crucial building blocks in the field of organic electronics due to their excellent charge transport properties, tunable electronic characteristics, and good environmental stability. This document details the primary synthetic methodologies, presents key quantitative data for a range of recently developed this compound-based polymers, and provides illustrative diagrams of synthetic pathways.

Introduction to this compound-Based Conjugated Polymers

Cyclopentadithiophene (this compound) is a fused-ring heterocyclic aromatic compound that serves as an electron-rich donor unit in conjugated polymers. The rigid and planar structure of the this compound core facilitates strong π-π stacking interactions between polymer chains, which is essential for efficient charge transport. The versatility of the this compound unit allows for chemical modifications at the bridging carbon atom and the thiophene rings, enabling fine-tuning of the polymer's electronic and physical properties. These characteristics make this compound-based polymers highly promising materials for a variety of applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.

Key Synthetic Methodologies

The synthesis of this compound-based conjugated polymers predominantly relies on palladium-catalyzed cross-coupling reactions. The three most common methods employed are Stille polymerization, Suzuki polymerization, and Direct Arylation Polymerization (DAP). Each of these techniques offers distinct advantages and is chosen based on monomer availability, desired polymer properties, and tolerance to functional groups.

Stille Polymerization

Stille polymerization is a versatile and widely used method for the synthesis of conjugated polymers. It involves the cross-coupling of an organotin reagent (distannyl monomer) with an organohalide (dihalide monomer) in the presence of a palladium catalyst.

General Reaction Scheme:

Where Ar1 and Ar2 are aromatic units (one being the this compound monomer), R is typically a butyl or methyl group, and X is a halide (commonly Br or I).

Suzuki Polymerization

Suzuki polymerization is another powerful tool for synthesizing conjugated polymers, known for its mild reaction conditions and tolerance to a wide range of functional groups. This method involves the coupling of an organoboron derivative (diboronic acid or ester monomer) with a dihalide monomer, catalyzed by a palladium complex.

General Reaction Scheme:

Where Ar1 and Ar2 are aromatic units (one being the this compound monomer), B(OR)2 represents a boronic acid or ester group, and X is a halide.

Direct Arylation Polymerization (DAP)

Direct Arylation Polymerization has gained significant attention as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods. DAP directly couples a C-H bond of one monomer with a C-X bond of another, eliminating the need for pre-functionalization with organometallic reagents.

General Reaction Scheme:

Where Ar1-H represents a monomer with an active C-H bond (like this compound) and X-Ar2-X is a dihalide monomer.

Data Presentation of Novel this compound-Based Conjugated Polymers

The following tables summarize the key properties of several recently synthesized this compound-based conjugated polymers, categorized by the comonomer unit.

Table 1: Properties of this compound-Benzothiadiazole (BT) Based Polymers

| Polymer Name | Synthesis Method | Mn (kDa) | PDI | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Application |

| PCPDTBT | DAP | up to 40 | - | -5.45 | -3.68 | 1.77 | OPV |

| PIDT-FBT | Stille | 32.9 | 3.70 | -5.38 | -3.64 | 1.72 | OPV |

| PIDT-DFBT | Stille | 61.4 | 3.04 | - | - | 1.78 | OPV |

Table 2: Properties of this compound-Naphthalenediimide (NDI) Based Polymers

| Polymer Name | Synthesis Method | Mn (kDa) | PDI | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Application |

| This compound-NDI Copolymers | Direct Arylation / Oxidative Polymerization | 21.8 - 76.0 | - | - | ~ -3.7 | - | OPV |

| PNDIFu2 | - | - | - | - | - | - | OFET |

Table 3: Properties of this compound-Fluorene Based Copolymers

| Polymer Name | Synthesis Method | Mn (kDa) | PDI | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Application |

| PFDTBT (P1) | Suzuki | - | - | -5.48 | - | - | Optoelectronics |

| PFDTBT (P2) | Suzuki | > 20 | - | -5.45 | - | - | Optoelectronics |

| PFDTBT (P3) | Suzuki | - | - | -5.52 | - | - | Optoelectronics |

| PFO-DBT Copolymers | Suzuki | 11 - 35 | - | - | - | - | LED |

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis of high-quality conjugated polymers. The following are representative procedures for each of the key polymerization methods.

General Procedure for Suzuki Polymerization of a Fluorene-CPDT Copolymer

A mixture of 2,7-dibromo-9,9-dioctylfluorene, 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene, a this compound-based comonomer, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5–1.5 mol%) are dissolved in a degassed solvent mixture, typically toluene and an aqueous solution of a base like 2 M sodium carbonate. A phase transfer catalyst, such as Aliquat 336, may be added. The reaction mixture is purged with an inert gas (e.g., argon) and refluxed with vigorous stirring for an extended period, often 48-72 hours. After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The crude polymer is then collected by filtration and purified, for example, by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically obtained from the chloroform fraction after solvent evaporation.[1][2][3]

General Procedure for Direct Arylation Polymerization of PCPDTBT

In a glovebox or under an inert atmosphere, 4,4-dialkyl-cyclopenta[2,1-b:3,4-b']dithiophene (this compound monomer), 4,7-dibromo-2,1,3-benzothiadiazole (dibromo-BT monomer), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PCy₃·HBF₄), and a base (e.g., K₂CO₃) are combined in a suitable high-boiling point solvent such as N,N-dimethylacetamide (DMAc).[4] The reaction mixture is then heated at an elevated temperature (e.g., 110 °C) for a specified period (e.g., 24-72 hours). After the polymerization, the mixture is cooled and the polymer is precipitated in a non-solvent. The collected polymer is then subjected to a purification process, often involving Soxhlet extraction, to yield the final product.[5][6]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental signaling pathways of the three primary polymerization methods for synthesizing this compound-based conjugated polymers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. A new aspect of cyclopentadithiophene based polymers: narrow band gap polymers upon protonation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of 4H-cyclopenta[2,1-b:3,4-b']dithiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the core molecule 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT). This compound and its derivatives are a significant class of fused-ring heterocyclic compounds extensively utilized in the development of organic electronics, particularly in organic solar cells and field-effect transistors. A thorough understanding of their spectroscopic properties is crucial for material design, characterization, and the optimization of device performance.

Introduction to 4H-cyclopenta[2,1-b:3,4-b']dithiophene (this compound)

4H-cyclopenta[2,1-b:3,4-b']dithiophene is a conjugated molecule consisting of a central cyclopentane ring fused with two flanking thiophene rings. This planar structure facilitates π-electron delocalization, leading to desirable electronic and optical properties. The versatility of the this compound core allows for functionalization at various positions, enabling the fine-tuning of its electrochemical and photophysical characteristics.

Spectroscopic Characterization

The structural and electronic properties of this compound and its derivatives are primarily investigated using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2,6-Diiodocyclopenta[2,1-b;3,4-b']dithiophen-4-one | THF-d8 | 7.20 (s, 2H) | 179.67, 154.49, 142.69, 131.17, 77.65 | [1] |

| 2,6-Bis(trimethylsilyl)cyclopenta[2,1-b;3,4-b']dithiophen-4-one | CDCl₃ | 7.07 (s, 2H), 0.32 (s, 18H) | 183.09, 154.31, 144.86, 144.11, 127.88, –0.26 | [1] |

| 4,4-Didecylcyclopenta[2,1-b:3,4-b']dithiophene | CDCl₃ | 6.96 (s, 2H), 1.8 (m, 4H), 1.26 (m, 29H), 0.83 (m, 9H) | Not explicitly provided | [2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the this compound core and its derivatives. The absorption maxima (λmax) provide insights into the extent of π-conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: UV-Vis Absorption Data for this compound Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 2,6-Diiodocyclopenta[2,1-b;3,4-b']dithiophen-4-one | THF | 207, 284, 518 (weak) | [1] |

| 2,6-Bis(trimethylsilyl)cyclopenta[2,1-b;3,4-b']dithiophen-4-one | Dichloromethane | 273, 282, 496 | [1] |

| 2,6-Bis(trimethylsilyl)cyclopenta[2,1-b;3,4-b']dithiophen-4-one | Hexanes | 270, 279, 475 (weak) | [1] |

| Copolymers based on 4H-cyclopenta[2,1-b:3,4-b']dithiophene | Dilute solutions and thin films | 300-800 | [2] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in this compound derivatives by detecting the vibrational frequencies of chemical bonds.

Table 3: Key FTIR Vibrational Frequencies for a this compound Derivative

| Compound | Matrix | Wavenumber (ν, cm⁻¹) | Assignment | Reference |

| 2,6-Bis(trimethylsilyl)cyclopenta[2,1-b;3,4-b']dithiophen-4-one | KBr | 2955, 2896, 1702, 1466, 1420, 1355, 1248, 1168, 1020, 961, 838, 753, 695, 620, 556, 487 | C-H stretch, C=O stretch, and other skeletal vibrations | [1] |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of synthesized this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Table 4: High-Resolution Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Mode | Calculated m/z (M⁺) | Found m/z | Reference |

| 2,6-Diiodocyclopenta[2,1-b;3,4-b']dithiophen-4-one | EI | 443.7636 | 443.7644 | [1] |

| 2,6-Bis(trimethylsilyl)cyclopenta[2,1-b;3,4-b']dithiophen-4-one | EI | 336.0494 | 336.0490 | [1] |

| 4,4-Di-n-hexyl-2,6-bis(5-n-nonyl-2-thienyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene | EI | 594.2482 | 594.2497 | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate spectroscopic analysis of this compound derivatives. The following sections outline typical procedures for synthesis and characterization.

Synthesis of 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one

A common precursor for many this compound derivatives is 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one. One synthetic route involves an Ullmann coupling reaction.[3]

Protocol:

-

Preparation of Bis(2-iodo-3-thienyl)ketone: 3,3'-Dibromo-2,2'-bithiophene is first lithiated and then reacted with iodine to yield the diiodo derivative.[3] This intermediate is then oxidized using pyridinium chlorochromate (PCC) in dichloromethane at room temperature to obtain bis(2-iodo-3-thienyl)ketone as yellow crystals.[3]

-

Ullmann Coupling: The bis(2-iodo-3-thienyl)ketone is subjected to an Ullmann coupling reaction with copper powder in anhydrous dimethylformamide (DMF) to yield 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one as purple crystals.[3]

General Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound derivatives.

NMR Spectroscopy Protocol

Instrumentation: A typical NMR spectrum is recorded on a 300, 400, or 500 MHz spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire proton-decoupled spectra. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

UV-Vis Spectroscopy Protocol

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative in a UV-grade solvent (e.g., dichloromethane, THF, hexanes). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Use a 1 cm path length quartz cuvette.

Data Acquisition:

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The solvent is used as a baseline reference.

FTIR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared spectrometer.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

-

Thin Film: If applicable, a thin film of the material can be cast onto a suitable IR-transparent substrate.

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the KBr pellet or substrate is collected and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Instrumentation: A high-resolution mass spectrometer (e.g., EI, ESI, MALDI-TOF).

Sample Preparation:

-

The sample is introduced into the mass spectrometer, either directly as a solid or liquid, or after separation by gas or liquid chromatography.

Data Acquisition:

-

The instrument is calibrated using a known standard.

-

The mass spectrum is acquired, and the molecular ion peak (M⁺) is identified. The measured mass-to-charge ratio (m/z) is compared to the calculated value for the expected molecular formula.

Logical Relationships in this compound-based Material Design

The design of this compound-based materials for specific applications, such as organic solar cells, involves a logical progression from the core molecule to device fabrication and testing. The following diagram illustrates this relationship.

Caption: Logical workflow for the development of this compound-based materials for electronic devices.

Conclusion

The spectroscopic analysis of 4H-cyclopenta[2,1-b:3,4-b']dithiophene and its derivatives is fundamental to the advancement of organic electronics. NMR, UV-Vis, FTIR, and mass spectrometry provide a comprehensive toolkit for elucidating the structure, electronic properties, and purity of these materials. The detailed experimental protocols and logical workflows presented in this guide offer a framework for researchers and scientists to effectively characterize and develop novel this compound-based materials for a wide range of applications.

References

An In-depth Technical Guide to the Electrochemical Properties of Cyclopentadithiophene (CPDT) and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of cyclopentadithiophene (CPDT) and its diverse analogues. This compound-based materials are a significant class of electron-rich building blocks in the field of organic electronics, with applications ranging from organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) to electrochromic devices.[1][2] Understanding their electrochemical behavior is paramount for the rational design of novel materials with tailored electronic properties. This guide summarizes key quantitative data, details common experimental protocols, and visualizes fundamental concepts and workflows.

Core Electrochemical Properties of this compound and its Analogues

The electrochemical characteristics of this compound and its derivatives are primarily defined by their frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels dictate the ease of oxidation and reduction, the optical band gap, and the charge injection and transport properties of the material.

The rigid and planar structure of the this compound core facilitates extensive π-conjugation, which is a key factor in its strong electron-donating nature.[3] The electrochemical properties can be finely tuned by introducing various electron-donating or electron-withdrawing groups into the this compound backbone or by copolymerizing it with other aromatic units.

Quantitative Electrochemical Data

The following tables summarize the key electrochemical parameters for a selection of this compound-based small molecules and polymers reported in the literature. These values are typically determined by cyclic voltammetry and UV-Vis spectroscopy.

Table 1: Electrochemical Properties of this compound-based Small Molecules

| Compound/Analogue | Oxidation Potential (Eox, V vs. Fc/Fc⁺) | Reduction Potential (Ered, V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| This compound | 1.19 | Not Reported | -5.83 | -2.99 | 2.84 |

| C12this compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| This compound-BT-CPDT | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| DTP-TD | Not Reported | Not Reported | -5.72 | -2.86 | 2.86 |

| DTP-BTD | Not Reported | Not Reported | -5.82 | -3.32 | 2.50 |

| DTP-DPP | Not Reported | Not Reported | -5.76 | -3.53 | 2.23 |

| DTP-NDI | Not Reported | Not Reported | -6.04 | -3.84 | 2.20 |

Note: DTP refers to dithienopyrrole, a common analogue of this compound. TD, BTD, DPP, and NDI are different acceptor units.

Table 2: Electrochemical Properties of this compound-based Polymers

| Polymer | Oxidation Potential (Eox, V vs. Fc/Fc⁺) | Reduction Potential (Ered, V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |

| PCPDTBT | 0.61 | -1.44 | -5.10 | -3.37 | 1.73 |

| F-PCPDTBT | 0.74 | Not Reported | -5.23 | Not Reported | Not Reported |

| PFTT–PhCN | 1.24 | Not Reported | -5.54 | -2.81 | 2.73 |

| PFDTT–PhCN | 1.27 | Not Reported | -5.57 | -2.92 | 2.65 |

| PTPP | 1.60 | -0.67 | -5.86 | -3.59 | 2.27 |

| PTPTD | 0.76 | -0.74 | -5.01 | -3.52 | 1.49 |

Note: PCPDTBT is a well-known copolymer of this compound and benzothiadiazole. F-PCPDTBT is its fluorinated derivative. PFTT-PhCN and PFDTT-PhCN are copolymers with thieno[3,2-b]thiophene units. PTPP and PTPTD are donor-acceptor polymers containing thieno[3,2-b]thiophene.

Experimental Protocols

The electrochemical characterization of this compound and its analogues is predominantly carried out using cyclic voltammetry (CV), often in conjunction with spectroelectrochemistry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a substance.[4] It involves cycling the potential of a working electrode and measuring the resulting current.

Detailed Methodology:

-

Preparation of the Electrolyte Solution: A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is dissolved in an anhydrous, deoxygenated solvent such as acetonitrile (ACN) or dichloromethane (DCM).[5][6] The high concentration of the electrolyte is necessary to minimize solution resistance.

-

Sample Preparation: The this compound derivative to be analyzed is dissolved in the electrolyte solution at a concentration of approximately 1-10 mM. For polymers, the sample is often drop-cast or spin-coated onto the working electrode to form a thin film.

-

Electrochemical Cell Setup: A standard three-electrode cell is used.[4][6][7][8]

-

Working Electrode (WE): A glassy carbon, platinum, or gold electrode is commonly used. The electrode is polished with alumina slurry and sonicated in a suitable solvent before use to ensure a clean and reproducible surface.

-

Reference Electrode (RE): A non-aqueous Ag/AgCl or a saturated calomel electrode (SCE) is typically employed.[7]

-

Counter Electrode (CE): A platinum wire or foil serves as the counter electrode to complete the electrical circuit.

-

-

Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.[7]

-

Measurement: The potential of the working electrode is swept linearly with time between two set potentials. The scan rate typically ranges from 20 to 100 mV/s.[5]

-

Internal Standard: Ferrocene is commonly added to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential, which is used to calibrate the measured potentials against a standard reference. The oxidation potential of ferrocene is often assumed to be -4.8 eV or -5.1 eV relative to the vacuum level.

Calculation of HOMO and LUMO Energy Levels:

The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (Eox, onset) and reduction (Ered, onset) peaks in the cyclic voltammogram using the following empirical equations:

-

HOMO (eV) = -[Eox, onset (vs. Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered, onset (vs. Fc/Fc⁺) + 4.8]

The electrochemical band gap (Egec) is then calculated as the difference between the LUMO and HOMO energy levels.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the electronic absorption properties of a material.[3][9]

Detailed Methodology:

-

Experimental Setup: The setup consists of a potentiostat coupled with a UV-Vis-NIR spectrometer. A specialized spectroelectrochemical cell is used, which is designed to allow a light beam to pass through the working electrode.[9] The working electrode is typically a transparent conducting oxide (TCO) coated glass, such as indium tin oxide (ITO).

-

Procedure: The procedure is similar to a standard CV experiment. The potential of the working electrode is stepped or swept, and at each potential, a full UV-Vis-NIR spectrum is recorded.

-

Data Analysis: The changes in the absorption spectrum as a function of the applied potential provide insights into the electronic transitions of the neutral, oxidized (cationic), and reduced (anionic) species of the this compound derivative. This allows for the direct observation of the formation of polarons and bipolarons.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the electrochemical characterization of this compound and its analogues.

Caption: Relationship between molecular structure and electrochemical properties.

Caption: Experimental workflow for cyclic voltammetry.

Caption: Workflow for a spectroelectrochemistry experiment.

Synthesis of this compound-based Polymers

The synthesis of this compound-based polymers is typically achieved through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. These methods allow for the controlled polymerization of this compound monomers with various comonomers to create a wide range of donor-acceptor copolymers.

Suzuki Coupling Protocol

The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.

General Protocol:

-

Monomer Preparation: Dibrominated this compound derivatives and diboronic acid or ester derivatives of the comonomer are synthesized.

-

Reaction Setup: The monomers, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a phase-transfer catalyst (e.g., Aliquat 336) are dissolved in a suitable solvent system (e.g., toluene/water).

-

Polymerization: The reaction mixture is heated under an inert atmosphere (e.g., argon) for an extended period (typically 24-48 hours).

-

Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol) followed by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.

Stille Coupling Protocol

The Stille coupling reaction utilizes a palladium catalyst to couple an organotin compound with an organohalide.

General Protocol:

-

Monomer Preparation: Dibrominated this compound derivatives and distannylated derivatives of the comonomer are prepared.

-

Reaction Setup: The monomers and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃) are dissolved in an anhydrous, deoxygenated solvent (e.g., toluene or chlorobenzene).

-

Polymerization: The reaction is heated under an inert atmosphere until the desired molecular weight is achieved.

-

Purification: The polymer is purified using similar precipitation and extraction methods as described for the Suzuki coupling.

Conclusion

The electrochemical properties of cyclopentadithiophene and its analogues are central to their function in organic electronic devices. Through careful molecular design, including the choice of comonomers and substituents, the HOMO and LUMO energy levels can be precisely controlled to optimize device performance. This guide has provided a foundational understanding of these properties, detailed the experimental techniques used for their characterization, and outlined the synthetic strategies for creating these versatile materials. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of organic electronics and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 6. ossila.com [ossila.com]

- 7. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 8. Dithienopyrrole-based donor–acceptor copolymers: low band-gap materials for charge transport, photovoltaics and electrochromism - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Core of Modern Organic Electronics: A Technical Guide to the CPDT Building Block

An in-depth exploration of Cyclopentadithiophene (CPDT), a pivotal molecular unit driving advancements in organic semiconductor technology. This guide is intended for researchers, scientists, and professionals in materials science and drug development, providing a comprehensive overview of this compound's synthesis, properties, and applications in high-performance organic field-effect transistors and organic solar cells.

Cyclopentadithiophene (this compound) has emerged as a cornerstone in the design of novel organic semiconducting materials. Its rigid, planar structure and strong electron-donating nature make it an exceptional building block for creating materials with high charge carrier mobility and tailored optoelectronic properties.[1] The versatility of the this compound core allows for extensive functionalization, enabling precise control over solubility, molecular packing, and energy levels, which are critical for optimizing device performance.

Quantitative Performance Data of this compound-Based Organic Semiconductors

The performance of organic electronic devices is intrinsically linked to the properties of the constituent semiconductor materials. Below are tables summarizing key performance metrics for representative this compound-based polymers and small molecules in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Table 1: Performance of this compound-Based Organic Field-Effect Transistors (OFETs)

| Material | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Device Architecture | Reference |

| PCPDTBT | 3.7 x 10⁻³ | - | > 10⁴ | Top-Gate, Bottom-Contact | [2] |

| PehCDT-BT | 10⁻⁶ - 10⁻⁴ | - | - | Not Specified | [1] |

| PocCDT-BT | 10⁻⁶ - 10⁻⁴ | - | - | Not Specified | [1] |

| PehCDT-TZ | 10⁻⁶ - 10⁻⁴ | - | - | Not Specified | [1] |

| PocCDT-TZ | 10⁻⁶ - 10⁻⁴ | - | - | Not Specified | [1] |

| F-PCPDTBT | - | - | > 10⁵ | Top-Gate, Bottom-Contact | [3] |

Table 2: Photovoltaic Performance of this compound-Based Organic Solar Cells (OSCs)

| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PehCDT-TZ | PCBM | 0.69 | 7.14 | - | 2.23 |

| F-PCPDTBT | PC₇₀BM | 0.74 | 14 | 58 | 6.16 |

| Bicyclopentadithiophene (BCDT) derivative | Perovskite | 1.15 | 24.44 | 79 | 22.20 |

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to advancing research in organic electronics. This section provides generalized yet comprehensive protocols for the synthesis of a common this compound monomer and the fabrication of OFET and OSC devices.

Synthesis of 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene

This protocol describes a common method for synthesizing a dialkyl-substituted this compound monomer, a crucial precursor for many high-performance this compound-based polymers. The synthesis often involves a Suzuki cross-coupling reaction.[4][5]

Materials:

-

2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene

-

Thiophene-2-boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene, DMF)

Procedure:

-

In a nitrogen-purged flask, dissolve 2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene, thiophene-2-boronic acid pinacol ester, and the palladium catalyst in the chosen solvent.

-

Add an aqueous solution of the base to the reaction mixture.

-

Heat the mixture to reflux (typically 80-120 °C) and stir vigorously for 24-48 hours under a nitrogen atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and extract the organic phase.

-

Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene.

-

Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.[5]

Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a common OFET architecture using a this compound-based semiconductor.

Materials:

-

Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

-

This compound-based organic semiconductor solution (e.g., in chlorobenzene)

-

Gold (for source and drain electrodes)

-

Cleaning solvents (acetone, isopropanol)

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the interface quality. This is typically done by vapor deposition or solution processing.

-

Active Layer Deposition: Spin-coat the this compound-based organic semiconductor solution onto the treated substrate. The spin speed and solution concentration will determine the film thickness (typically 20-50 nm).

-

Annealing: Anneal the semiconductor film at a specific temperature (e.g., 100-150 °C) to improve crystallinity and morphology. This step is crucial for achieving high charge carrier mobility.

-

Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the organic semiconductor layer. The channel length and width are defined by the shadow mask geometry.

-

Characterization: Characterize the OFET performance by measuring the output and transfer characteristics using a semiconductor parameter analyzer in a probe station.

Fabrication of a Bulk Heterojunction Organic Solar Cell (OSC)

This protocol describes the fabrication of a conventional bulk heterojunction solar cell using a this compound-based polymer as the donor and a fullerene derivative as the acceptor.

Materials:

-

ITO-coated glass substrate

-

PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

-

This compound-based polymer:fullerene blend solution (e.g., PCPDTBT:PC₇₀BM in chlorobenzene)

-

Low work function metal (e.g., Aluminum or Calcium/Aluminum) for the cathode

Procedure:

-

Substrate Preparation: Clean the ITO-coated glass substrate by sonicating in detergent, deionized water, acetone, and isopropanol. Dry the substrate and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at approximately 140 °C for 10 minutes. This layer facilitates hole collection.

-

Active Layer Deposition: Inside a nitrogen-filled glovebox, spin-coat the this compound-polymer:fullerene blend solution onto the PEDOT:PSS layer. The film thickness is a critical parameter and is typically in the range of 80-200 nm. Anneal the active layer to optimize the morphology for efficient charge separation and transport.

-

Cathode Deposition: Transfer the substrate to a thermal evaporator and deposit the metal cathode (e.g., 1 nm of Ca followed by 100 nm of Al) through a shadow mask to define the device area.

-

Encapsulation: Encapsulate the device to protect it from atmospheric degradation.

-

Characterization: Measure the current-voltage (J-V) characteristics of the solar cell under simulated AM1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters.

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes and fabrication steps, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Synthesis and photovoltaic properties of cyclopentadithiophene-based low-bandgap copolymers that contain electron-withdrawing thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopentadithiophene based polymers—a comparison of optical, electrochemical and organic field-effect transistor characteristics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Titanium Core: A Technical Guide to Cyclopentadienyl-Titanium (CPDT) Complexes in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cyclopentadienyl-Titanium (CPDT), commonly known as titanocene, complexes as potential anticancer agents. It details the modifications of the core titanocene structure, the resulting effects on biological activity, and the experimental methodologies used in their evaluation.

Introduction: The Promise of Titanocenes

Titanocene dichloride, (η⁵-C₅H₅)₂TiCl₂, emerged as a pioneering non-platinum-based anticancer agent, even progressing to clinical trials.[1][2] Unlike platinum-based drugs, titanocenes were found to have a different spectrum of activity and potentially lower toxicity.[3][4] The core structure, consisting of a central titanium atom sandwiched between two cyclopentadienyl (Cp) rings and coordinated to two chloride ligands, offers a versatile scaffold for chemical modification to enhance anticancer efficacy and overcome challenges such as poor aqueous stability.[5][6] This guide delves into the structure-activity relationships (SAR) of these modifications and the current understanding of their mechanism of action.

Core Structure Modifications and Structure-Activity Relationships

The anticancer activity of titanocene complexes can be significantly influenced by modifications at two primary sites: the cyclopentadienyl (Cp) rings and the anionic (chloride) ligands.

Modifications of the Cyclopentadienyl (Cp) Rings

Functionalization of the Cp rings has been a key strategy to improve the pharmacological properties of titanocenes. Introducing substituents can alter the electronic and steric properties of the complex, impacting its stability, solubility, and biological interactions.

One notable example involves the introduction of electron-withdrawing groups. The substitution of carbomethoxy groups onto the Cp rings, as in (η⁵-C₅H₄CO₂Me)₂TiCl₂, was found to increase the effectiveness against a small lung cancer cell line, with potency comparable to cisplatin.[7][8]

Furthermore, attaching functional groups that can enhance cellular uptake or target specific receptors has been explored. For instance, titanocene derivatives functionalized with steroid moieties have been synthesized to target hormone-dependent cancers.[9][10] These modifications aim to increase the selectivity and cytotoxicity of the titanocene core towards cancer cells.[10]

Modification of the Anionic Ligands

The two chloride ligands in titanocene dichloride are labile and can be replaced by a variety of other ligands. This modification can significantly affect the compound's stability in aqueous solution and its interaction with biological targets.

Replacing the chloride ligands with carboxylates has been shown to create titanocene derivatives that are more resistant to hydrolysis than the parent titanocene dichloride.[11] However, in some cases, these dicarboxylate derivatives exhibited limited cytotoxicity, with IC50 values greater than 100 µM against MCF7 and MCF7-10A cell lines.[11] The nature of the substituting ligand is therefore critical in determining the ultimate biological activity.

Quantitative Analysis of Cytotoxicity

The following table summarizes the in vitro cytotoxicity of various titanocene derivatives against different cancer cell lines, illustrating the impact of core structure modifications.

| Compound Name/Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Titanocene Dichloride [(η⁵-C₅H₅)₂TiCl₂] | LLC-PK (Pig Kidney Epithelial) | 2000 | [2] |

| Titanocene Dichloride [(η⁵-C₅H₅)₂TiCl₂] | HT-29 (Colon Cancer) | 413 ± 2.0 | [10] |

| Titanocene Dichloride [(η⁵-C₅H₅)₂TiCl₂] | MCF-7 (Breast Cancer) | 570 ± 5.0 | [10] |

| Titanocene C | Human Tumor Cell Lines (Mean) | 48.3 ± 32.5 | [3] |

| Titanocene C | LLC-PK (Pig Kidney Epithelial) | 5.5 | [2] |

| Titanocene Y | LLC-PK (Pig Kidney Epithelial) | 21 | [2] |

| Titanocene Y | MCF-7 (Breast Cancer) | 4.1 | [12] |

| Titanocene Y | HT-29 (Colon Cancer) | 5.9 | [12] |

| Titanocene 5a | LLC-PK (Pig Kidney Epithelial) | 23 | [2] |

| Titanocene 5b | LLC-PK (Pig Kidney Epithelial) | 52 | [2] |

| Titanocene 5c | LLC-PK (Pig Kidney Epithelial) | 13 | [2] |

| Steroid-Functionalized Titanocenes | HT-29 (Colon Cancer) | 16.2–200 | [9] |

| Steroid-Functionalized Titanocenes | MCF-7 (Breast Cancer) | 13–200 | [9] |

| (η⁵-C₅H₄CO₂Me)₂TiCl₂ | Small Lung Cancer Cell Line | Comparable to Cisplatin | [7] |

| Titanocene Dicarboxylates | MCF-7 and MCF-10A | ≥ 100 | [11] |

Mechanism of Action

The precise mechanism of action of titanocene complexes is not fully elucidated but is understood to be distinct from that of cisplatin.[3] Key proposed steps in their anticancer activity are outlined below.

Cellular Uptake and Transport

It is believed that after administration, the titanocene complex interacts with serum proteins, particularly transferrin.[13][14] The titanium (IV) ion is taken up by transferrin, and this complex is then recognized by transferrin receptors, which are often overexpressed on the surface of cancer cells, facilitating cellular uptake.[13][14]

Intracellular Targets and Cytotoxic Effects

Once inside the cell, the titanium ion is released, likely within the acidic environment of endosomes.[14] Titanium has been found to accumulate in the nucleus, where it is believed to interact with DNA.[4] Unlike cisplatin, which primarily forms adducts with DNA bases, titanocenes are thought to interact with the phosphate backbone of DNA.[15] This interaction can inhibit DNA replication and transcription.[4]

Furthermore, studies on titanocene C have revealed that it can induce cell cycle arrest at the G1/S phase.[3] Gene expression analyses have shown downregulation of genes encoding for topoisomerases and histones, and upregulation of genes involved in apoptosis and DNA damage response.[3][4] Some evidence also suggests that titanocenes may disrupt zinc homeostasis, leading to the impairment of zinc-dependent transcription factors and metalloenzymes, ultimately contributing to apoptosis.[4]

Experimental Protocols

This section provides generalized methodologies for the synthesis and in vitro evaluation of titanocene complexes, based on commonly cited experimental procedures.

General Synthesis of Titanocene Derivatives

The synthesis of functionalized titanocene complexes often involves the preparation of a substituted cyclopentadienyl ligand followed by reaction with a titanium source.

Protocol for Synthesis of a Functionalized Titanocene Dichloride (General Example):

-

Preparation of the Lithiated Cyclopentadienide: To a solution of the functionalized cyclopentadiene precursor (e.g., a substituted fulvene) in an appropriate solvent (e.g., THF) at a low temperature (e.g., -78°C), a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise. The reaction mixture is stirred for a specified period to allow for the formation of the lithium cyclopentadienide intermediate.[2]

-

Transmetallation: The solution of the lithiated intermediate is then reacted with a titanium source, typically titanium tetrachloride (TiCl₄). This step is also performed at low temperatures and under an inert atmosphere.[2]

-